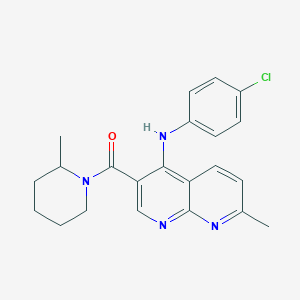
(4-((4-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((4-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone is a complex organic molecule. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound . The molecule also contains a 4-chlorophenyl group and a 2-methylpiperidin-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The naphthyridine core, the 4-chlorophenyl group, and the 2-methylpiperidin-1-yl group contribute to the overall structure .Scientific Research Applications
Antibacterial and Anticancer Applications
- Antibacterial Activity : A study highlighted the synthesis and antibacterial testing of derivatives related to the given compound, demonstrating potential antibacterial properties. This suggests a promising avenue for further exploration in antibacterial drug development (Mogilaiah et al., 2009).
- Anticancer Potential : Research into novel pyrazole derivatives, including molecules structurally related to the compound , has shown significant anticancer activity, underscoring its potential as a candidate for cancer treatment (Hafez et al., 2016). Additionally, a novel naphthyridine derivative was found to induce necroptosis and apoptosis in human melanoma cells, indicating a dual mechanism of action that could be leveraged in melanoma therapies (Kong et al., 2018).
Chemical Properties and Structural Analysis
- Structural Analysis : The crystal structure of a related compound provides insights into the molecular geometry and potential interactions, which are crucial for understanding its reactivity and binding properties (Revathi et al., 2015). This foundational knowledge supports the rational design of derivatives with enhanced activity.
- Synthesis and Characterization : Research on the synthesis, spectral characterization, and docking studies of related compounds provides valuable information on their chemical behavior, structural features, and potential biological targets. This includes insights into the effects of electron-withdrawing groups on molecular stability and reactivity (Shahana & Yardily, 2020).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, and study of its potential biological activities . It would also be beneficial to explore its physical and chemical properties in more detail. As with all chemicals, continued attention to safety and hazards is crucial.
properties
IUPAC Name |
[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c1-14-6-11-18-20(26-17-9-7-16(23)8-10-17)19(13-24-21(18)25-14)22(28)27-12-4-3-5-15(27)2/h6-11,13,15H,3-5,12H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZALGBGZPAGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)Cl)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2713684.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2713686.png)
![(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2713688.png)

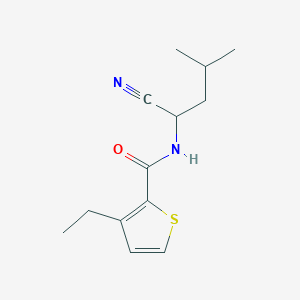
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713695.png)
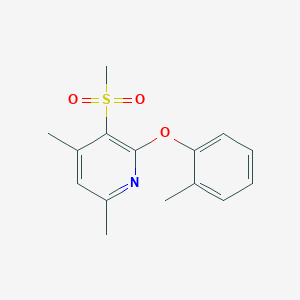
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2713697.png)


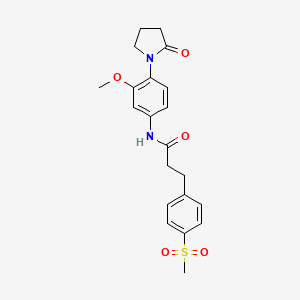
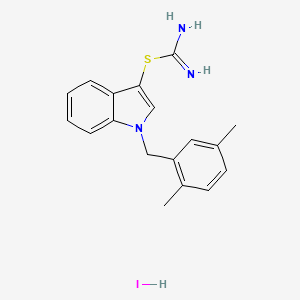
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2713703.png)
